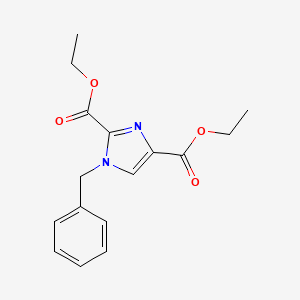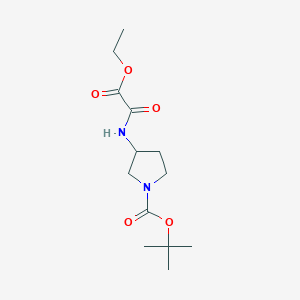![molecular formula C20H25N3O2 B6462398 4-methyl-1-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole CAS No. 2549002-92-6](/img/structure/B6462398.png)
4-methyl-1-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-1-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole (4MPCP) is a pyrazole compound that has recently been gaining attention due to its potential to act as a catalyst for various chemical reactions. 4MPCP is a heterocyclic compound, meaning that it consists of both a carbon and nitrogen atom in its ring structure. It has been found to be a highly versatile catalyst, capable of aiding in the synthesis of various compounds, and thus has become increasingly popular in the scientific community.
科学研究应用
4-methyl-1-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole has a wide range of potential applications in scientific research. It has been found to be a highly effective catalyst for the synthesis of various compounds, including polymers, pharmaceuticals, and other organic molecules. Additionally, it has also been used in the synthesis of various enzymes, making it a useful tool in biochemistry research. Furthermore, this compound has also been shown to be effective in the synthesis of various metal complexes, which can be used in the study of catalytic mechanisms.
作用机制
The mechanism of action of 4-methyl-1-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole is relatively simple. It acts as a catalyst, meaning that it helps to speed up a reaction without being consumed in the process. In the case of this compound, it acts as a Lewis acid, meaning that it can accept electrons from other molecules. This allows it to interact with the substrate and nucleophile, thereby aiding in the formation of the desired product.
Biochemical and Physiological Effects
Due to its relatively simple structure, this compound does not have any known biochemical or physiological effects. This makes it an ideal choice for laboratory experiments, as it does not have any known adverse effects on the body.
实验室实验的优点和局限性
The main advantage of using 4-methyl-1-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole in laboratory experiments is its versatility. It is capable of aiding in the synthesis of a wide range of compounds, making it a useful tool for researchers. Additionally, it is relatively simple and cost-effective to synthesize, making it an ideal choice for researchers on a budget. The main limitation of this compound is that it is not suitable for use in vivo, as it does not have any known biochemical or physiological effects.
未来方向
Due to its versatile nature, 4-methyl-1-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole has a wide range of potential applications. It could be used to develop new catalysts for chemical reactions, as well as to aid in the synthesis of various compounds. Additionally, it could be used to study catalytic mechanisms, as well as to develop new pharmaceuticals and other organic molecules. Furthermore, it could be used to study the structure and function of various enzymes, as well as to develop new metal complexes. Finally, it could be used to study the effects of various compounds on the human body, as well as to develop new treatments for various diseases.
合成方法
The synthesis of 4-methyl-1-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole involves the use of a palladium-catalyzed reaction, which is a type of organic synthesis that utilizes a metal-catalyzed reaction. This method involves the use of a palladium-based catalyst, which is then combined with a nucleophile and a substrate. The resulting reaction produces this compound, along with several other compounds. This method of synthesis is relatively simple and cost-effective, making it a popular choice for many researchers.
属性
IUPAC Name |
[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-(4-phenyloxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-16-11-21-23(12-16)15-17-13-22(14-17)19(24)20(7-9-25-10-8-20)18-5-3-2-4-6-18/h2-6,11-12,17H,7-10,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUYCHDUZJQLBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-ethoxy-3-hydroxyphenyl)methylidene]propanedinitrile](/img/structure/B6462324.png)
![N1,N4-bis[4-(2-hydroxyethyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B6462342.png)
![2-{[1-(1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}-1,3-benzothiazole](/img/structure/B6462345.png)
![2-[(4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B6462351.png)


![N-[1-(3-fluoropyridine-4-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6462370.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}propan-1-one](/img/structure/B6462375.png)
![5-fluoro-2-[(1-methanesulfonylpyrrolidin-3-yl)methoxy]pyridine](/img/structure/B6462385.png)
![2-(benzylsulfanyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]acetamide](/img/structure/B6462391.png)
![1-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-2-(2-methyl-1,3-thiazol-5-yl)ethan-1-one](/img/structure/B6462401.png)
![4-[(1-benzoylazetidin-3-yl)oxy]pyridine](/img/structure/B6462404.png)
![2-{[1-(cyclohexanesulfonyl)pyrrolidin-3-yl]methoxy}-5-fluoropyridine](/img/structure/B6462409.png)
![1-({1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-4-(3-methylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6462410.png)